The indolin-2-one core (also known as oxindole) is widely recognized as a privileged structure in the design of antitumor agents, especially for inhibiting protein tyrosine kinases (PTKs) [1] [2].
The following diagram illustrates the core structure and its key substitution sites that are exploited for drug design.
Diagram 1: The indolin-2-one core and its key modification sites for drug design.
The synthesis of indolin-2-one derivatives often involves functionalizing a pre-existing indolin-2-one core. Two common strategies are the molecular dissection of complex structures like indirubin and the direct condensation of intermediates.
This design strategy involves deconstructing the natural product indirubin to create simpler, more drug-like indolin-2-one derivatives [1]. The synthesis proceeds via two main series, as outlined in the workflow below.
Diagram 2: Workflow for designing and synthesizing indolin-2-ones via molecular dissection.
A practical and high-yielding method for synthesizing complex 3,3-di(indolyl)indolin-2-ones involves a copper-catalyzed bis-addition reaction [3].
The antitumor potential of indolin-2-one derivatives is rigorously evaluated through cell-based assays. The data below summarizes the cytotoxic activity of selected compounds from the literature.
Table 1: Cytotoxic activity (IC₅₀ in µM) of indolin-2-one derivatives against various human tumor cell lines [1].
| Compound | HCT-116 | HepG2 | BGC-823 | NCI-H1650 | A2780 |
|---|---|---|---|---|---|
| 1c | Submicromolar | Significant Inhibition | Significant Inhibition | Significant Inhibition | Significant Inhibition |
| 1h | Submicromolar | Significant Inhibition | Significant Inhibition | Significant Inhibition | Significant Inhibition |
| IM (control) | Inactive | Inactive | Inactive | Inactive | Inactive |
Table 2: Activity profile of leading compounds against additional cell lines, including triple-negative breast cancer (MDA-MB-231) [1].
| Compound | MDA-MB-231 | MCF-7 | A549 | KB | KB-VIN |
|---|---|---|---|---|---|
| 1c | 5.31 µM | >10 µM | >10 µM | >10 µM | >10 µM |
| 2c | 4.43 µM | 4.44 µM | 4.75 µM | 4.40 µM | 7.86 µM |
| IM (control) | 7.59 µM | 6.81 µM | 5.82 µM | 5.34 µM | 5.17 µM |
Analysis of the biological data reveals key trends in the structure-activity relationships for indolin-2-one derivatives.
The following diagram summarizes these key SAR insights.
Diagram 3: A summary of key Structure-Activity Relationships (SAR) for the indolin-2-one scaffold.
While known as kinase inhibitors, indolin-2-ones can exhibit diverse and novel mechanisms of antitumor action.
The compound 6-amino-1,3-dihydroindol-2-one (also known as 6-amino-2-oxindole) has the CAS Number 150544-04-0. The table below summarizes its core molecular data and measured physical properties [1]:
| Property | Value / Description |
|---|---|
| CAS Number | 150544-04-0 |
| Molecular Formula | C₈H₈N₂O |
| Molecular Weight | 148.16 g/mol |
| Density | 1.307 g/cm³ |
| Melting Point | 200 °C (decomposition) |
| Boiling Point | 394.3 °C at 760 mmHg |
| Flash Point | 192.2 °C |
This compound is primarily used as a building block in organic and medicinal chemistry research.
Based on the information available, here is a logical pathway to establish a synthesis method.
The table below summarizes the available data for 6-Aminoindolin-2-one (CAS 150544-04-0).
| Property | Value | Method / Notes |
|---|---|---|
| Melting Point | 200 °C | Experimental, with decomposition [1] |
| Melting Point | 137.96 °C | Predicted (EPI Suite) [2] |
| Boiling Point | 394.3 ± 42.0 °C | Predicted [1] |
| Density | 1.307 ± 0.06 g/cm³ | Predicted [1] |
| Water Solubility | 9396.5 mg/L | Predicted (EPI Suite) [2] |
| Molecular Formula | C₈H₈N₂O [1] [2] | - |
| Molecular Weight | 148.16 g/mol [1] [2] | - |
The experimental melting point of 200 °C is documented in a synthesis procedure from a 2005 patent [1]. The protocol involves a two-step, one-pot reaction.
Key Step 1: Catalytic Hydrogenation A solution of 2,4-dinitrophenylacetic acid in ethanol is treated with a 10% Pd/C catalyst and hydrogenated at 45 psi hydrogen pressure for 2 hours [1].
Key Step 2: Acid-Catalyzed Cyclization Following hydrogenation, p-toluenesulfonic acid is added to the reaction mixture, which is then heated to reflux overnight. The product precipitates from the solution upon cooling and concentration [1].
This synthesis workflow can be visualized as follows:
While a specific safety data sheet for this compound was not located, it is prudent to handle all chemicals with care. Data for a closely related compound, 7-aminoindolin-2-one, indicates potential hazards including skin irritation, serious eye irritation, acute toxicity if swallowed, and specific target organ toxicity upon single exposure [3].
The provided melting point is an experimental value from published chemical literature rather than a computational prediction [1]. The mention of decomposition is a critical experimental observation, indicating the compound may undergo chemical change at its melting point rather than cleanly liquefying.
Please note that the provided synthesis and hazard information are from literature and patents. You should adapt and validate any experimental procedures in your laboratory and consult relevant, up-to-date safety documentation before working with this compound.
6-Aminoindolin-2-one, also known as 6-aminooxindole, is an organic compound with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol [1] [2]. It serves as a versatile synthon and key intermediate in medicinal chemistry. Recent research highlights a broader interest in indolin-2-one derivatives, which demonstrate promising anti-inflammatory activities by targeting the GSK3β/NLRP3 pathway [3].
Table 1: Estimated Physicochemical Properties of this compound [2]
| Property | Estimated Value | Source / Model |
|---|---|---|
| Melting Point | 137.96 °C | EPI Suite |
| Boiling Point | 302.31 °C, 361.8 °C | EPA T.E.S.T., EPI Suite |
| Density | 1.23 g/cm³ | EPA T.E.S.T. |
| Water Solubility | 2629.32 mg/L, 9396.5 mg/L | EPA T.E.S.T., EPI Suite |
| Flash Point | 166.53 °C | EPA T.E.S.T. |
The following procedure is adapted from a 2005 patent (US2005/256125 A1) for the synthesis of 6-aminoindolones from 2,4-dinitrophenylacetic acid [1].
To synthesize this compound from 2,4-dinitrophenylacetic acid via a one-pot hydrogenation and cyclization sequence.
The diagram below outlines the logical sequence of the synthesis and work-up process.
The information available from the search is from a 2005 patent. For a more comprehensive and up-to-date view, I suggest:
Based on the general mechanism and similar chemistry involving indolin-2-ones, the following workflow outlines a strategic approach. The amide nitrogen of 6-Aminoindolin-2-one is a potential amine source for the imine formation step, while the carbon alpha to the carbonyl is the nucleophile.
This protocol assumes this compound will act as both the amine source and the nucleophilic component. Optimization will be required.
1. Reaction Setup
2. Work-up and Purification
3. Analysis and Characterization
Analyze the final product using techniques such as:
The table below outlines key variables and potential strategies to guide your experimental optimization.
| Aspect | Challenge/Opportunity | Potential Strategy |
|---|---|---|
| Chemoselectivity | The amide nitrogen may be less nucleophilic than typical amines, potentially slowing imine formation. | Use a catalyst like CuI-Amberlyst A-21, effective in related multicomponent reactions. [2] |
| Regioselectivity | The indolin-2-one core may have multiple potential nucleophilic sites. | Control reaction conditions (e.g., solvent, catalyst) to direct selectivity; monitor reaction closely with TLC/LC-MS. |
| Stereoselectivity | If the product contains a chiral center, an asymmetric synthesis may be desired. | Employ chiral organocatalysts (e.g., modified proline derivatives) [3] [1] or metal complexes. [4] |
| Solvent & Catalyst | Traditional solvents may give poor yields. | Use ionic liquids (e.g., [bmim][PF₆]) as a recyclable medium that can improve chemoselectivity. [1] |
The indolin-2-one chemical scaffold represents a privileged structure in medicinal chemistry with demonstrated significance in anticancer drug development. This compound (Chemical Abstracts Service No. 150544-04-0) is a particularly promising derivative that has attracted substantial research interest due to its versatile chemical properties and potent biological activities. This heterocyclic compound features a benzene ring fused to a pyrrolidin-2-one ring with an amino substituent at the 6-position, creating an optimal framework for structural modification and optimization. As a key intermediate in pharmaceutical synthesis, this compound serves as a precursor to several investigational compounds with demonstrated activity against multiple molecular targets in cancer cells, most notably thioredoxin reductase (TrxR).
The strategic importance of this compound in drug discovery stems from its dual functionality—it possesses both hydrogen bond donor and acceptor capabilities through its amine and carbonyl groups, while the aromatic system enables π-stacking interactions with biological targets. Recent studies have demonstrated that N-substituted derivatives of this compound exhibit enhanced antiproliferative potency against human carcinoma cells, positioning this chemical scaffold as a valuable template for developing novel anticancer agents [1]. These Application Notes provide researchers with comprehensive protocols for the synthesis, characterization, and biological evaluation of this compound and its derivatives, along with detailed mechanistic insights to support anticancer drug discovery programs.
This compound (systematic name: 6-amino-1,3-dihydro-2H-indol-2-one) is an indoline derivative characterized by a fused bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring bearing a ketone functionality. The compound has a molecular formula of C~8~H~8~N~2~O and a molecular weight of 148.16 g/mol [2]. The amino group at the 6-position provides an essential site for chemical modification and molecular recognition in biological systems.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Description |
|---|---|
| CAS Registry Number | 150544-04-0 |
| Molecular Formula | C~8~H~8~N~2~O |
| Molecular Weight | 148.16 g/mol |
| IUPAC Name | 6-amino-1,3-dihydro-2H-indol-2-one |
| Synonyms | 6-Aminooxindole; 6-Amino-2-oxoindoline; 6-Amino-2-indolinone |
| Melting Point | 200°C (decomposition) |
| Density | 1.307±0.06 g/cm³ (predicted) |
| pKa | 14.24±0.20 (predicted) |
| Storage Conditions | Keep in dark place, inert atmosphere, room temperature |
The compound exists as a brown to black solid at room temperature with a melting point of approximately 200°C (with decomposition) [2]. The predicted boiling point is 394.3±42.0°C, indicating relatively high thermal stability. With a predicted density of 1.307±0.06 g/cm³ and pK~a~ of 14.24±0.20, this compound exhibits moderate polarity and basicity characteristics favorable for drug-like properties. The compound requires protection from light and oxygen, recommending storage under inert atmosphere in dark conditions to maintain stability [2].
The synthesis of this compound can be accomplished through several synthetic routes, with the following procedure demonstrating a reliable method with good yield:
Table 2: Synthesis Protocol for this compound
| Step | Parameter | Specification |
|---|---|---|
| Starting Material | 2,4-dinitrophenylacetic acid | 10 g (44 mmol) |
| Solvent System | Ethanol | 200 mL |
| Catalyst | Palladium on carbon (10% Pd/C) | 400 mg |
| Reaction Conditions | Hydrogen atmosphere, pressure | 45 psi |
| Reaction Time | Hydrogenation step | 2 hours |
| Cyclization Catalyst | p-Toluenesulfonic acid | 150 mg |
| Cyclization Conditions | Reflux | Overnight |
| Workup | Filtration through diatomaceous earth | Remove catalyst |
| Isolation | Concentration, crystallization | Brown crystals |
| Yield | Isolated product | 4.68 g (72% yield) |
Procedure Details:
Characterization Data: The synthesized this compound exhibits the following spectral properties: ^1^H NMR (DMSO-d~6~, 400 MHz): δ 3.20 (s, 2H), 4.97 (br s, 2H), 6.07 (m, 2H), 6.76 (d, J = 8.7 Hz, 1H), 10.05 (s, 1H); HPLC retention time: 2.123 min; LRMS (M+) 148.7 [2].
To ensure compound purity and identity, implement the following quality control procedures:
High-Performance Liquid Chromatography (HPLC) Method:
Structural Verification:
The evaluation of this compound derivatives for anticancer activity follows standardized cytotoxicity assays:
Table 3: Cytotoxicity Profile of Selected this compound Derivatives
| Compound | R1 Substituent | HCT 116 GI~50~ (μM) | MCF-7 GI~50~ (μM) | HCT 116 LC~50~ (μM) | MCF-7 LC~50~ (μM) | TrxR IC~50~ (μM) |
|---|---|---|---|---|---|---|
| 1 | Methyl | >50 | >50 | >50 | >50 | >50 |
| 4 | n-Butyl | <5 | <10 | <10 | <15 | <5 |
| 5 | Benzyl | <2 | <5 | <5 | <10 | <2 |
Experimental Procedure:
Cell Culture and Maintenance:
Compound Treatment and Assessment:
Objective: Evaluate the inhibitory activity of this compound derivatives against thioredoxin reductase, a key molecular target.
Reagents and Equipment:
Procedure:
Data Interpretation: The strong TrxR inhibitory activity of compounds 4 and 5 (IC~50~ <5 μM) correlates with their potent cytotoxicity, suggesting TrxR inhibition as a primary mechanism of action [1].
This compound derivatives, particularly those with N-butyl and N-benzyl substituents, function as potent inhibitors of thioredoxin reductase (TrxR) through a Michael addition mechanism [1]. The α,β-unsaturated carbonyl moiety (Michael acceptor) in these compounds targets the selenocysteine (Sec) residue within the C-terminal active site of TrxR. The selenol group of Sec is fully ionized at physiological pH, forming a highly nucleophilic selenolate anion that readily attacks the electrophilic Michael acceptor in this compound derivatives. This interaction forms a covalent adduct that irreversibly inhibits TrxR activity, disrupting the cellular redox balance and inducing oxidative stress.
The following diagram illustrates the mechanism of TrxR inhibition by this compound derivatives:
Inhibition of TrxR by this compound derivatives initiates a cascade of molecular events that ultimately lead to apoptotic cell death. The sequence involves:
The following diagram maps these signaling events:
A critical advantage of this compound derivatives is their selective targeting of TrxR over related antioxidant enzymes. These compounds demonstrate significantly greater potency against TrxR compared to glutathione reductase (GR), thioredoxin (Trx), and glutathione peroxidase (GPx) [1]. This selectivity arises from the preferential targeting of the uniquely accessible selenocysteine residue in TrxR, which possesses enhanced nucleophilic character compared to cysteine residues in related enzymes. The selective inhibition disrupts the redox adaptation of cancer cells, which frequently overexpress TrxR to counteract elevated intrinsic oxidative stress, thereby creating a therapeutic window that can be exploited for selective cancer cell killing.
The compelling biological activity profile of this compound derivatives supports their investigation in several cancer contexts:
The chemical structure of this compound permits functionalization for targeted delivery approaches:
Objective: Evaluate the effects of this compound derivatives on cellular redox status and downstream signaling events.
Procedure:
Expected Outcomes: Compound-treated cells should demonstrate increased ROS levels, Trx oxidation, ASK1 phosphorylation, p38/JNK activation, and apoptotic markers in a time-dependent manner.
Objective: Determine the selectivity of this compound derivatives for TrxR over related antioxidant enzymes.
Procedure:
Interpretation: True TrxR-selective inhibitors should demonstrate at least 10-fold greater potency against TrxR compared to other antioxidant enzymes.
This compound represents a promising chemical scaffold for developing novel anticancer agents targeting the thioredoxin reductase system. The N-substituted derivatives, particularly those with butyl and benzyl groups, demonstrate potent and selective inhibition of TrxR, leading to oxidative stress-mediated apoptosis in cancer cells. The comprehensive protocols outlined in these Application Notes provide researchers with robust methodologies for synthesizing, characterizing, and evaluating these compounds in preclinical models.
Future development should focus on optimizing drug-like properties, including solubility, metabolic stability, and pharmacokinetic profiles through systematic structure-activity relationship studies. Additionally, investigation of in vivo efficacy in appropriate animal models and exploration of combination therapies with standard anticancer agents will help validate the therapeutic potential of this compound-based TrxR inhibitors. With their unique mechanism of action targeting cancer cell redox adaptation, these compounds represent valuable chemical tools and promising candidates for advancing anticancer drug discovery.
The indolin-2-one molecular scaffold represents a privileged structure in kinase-targeted cancer drug discovery, with demonstrated efficacy against multiple kinase families involved in oncogenesis. This heterocyclic framework serves as the structural foundation for FDA-approved therapeutics including sunitinib, an oral multi-targeted receptor tyrosine kinase inhibitor used in renal cell carcinoma and gastrointestinal stromal tumors [1]. The 6-aminoindolin-2-one derivatives specifically have gained significant attention due to their enhanced selectivity profiles and improved physicochemical properties compared to earlier indolin-2-one compounds.
Kinase inhibition remains a cornerstone of molecularly-targeted cancer therapy, with over 85 FDA-approved small molecule protein kinase inhibitors available as of 2025 [2]. These compounds primarily function through competitive inhibition at the ATP-binding pocket of kinase domains, effectively halting downstream signaling cascades that drive tumor growth and survival. The indolin-2-one core structure has proven particularly adaptable to strategic chemical modifications that fine-tune target specificity and optimize drug-like properties [3].
Extensive structure-activity relationship studies have identified key molecular regions of indolin-2-one that directly influence kinase inhibition potency and selectivity. The table below summarizes the primary modification sites and their contributions to biological activity:
Table 1: Structure-Activity Relationship Features of Indolin-2-one Derivatives
| Modification Site | Structural Impact | Biological Consequences | Representative Substituents |
|---|---|---|---|
| C-3 Position | Governs binding orientation in kinase hydrophobic pocket | Critical for VEGFR inhibition potency; modulates anticancer activity | Carbonyl groups, heteroaryl extensions, spirocyclic formations |
| N-1 Position | Influences solubility and membrane permeability | Affects bioavailability and cellular penetration | Alkyl groups, PEG chains, solubilizing heterocycles |
| Aromatic Ring | Modifies electronic distribution and molecular planarity | Enhances selectivity for specific kinase families; reduces off-target effects | Halogens, amino groups (6-position), hydrophobic substituents |
| 6-Amino Group | Introduces hydrogen bonding capability | Improves selectivity profile; modulates physicochemical properties | Free amine, acylated derivatives, sulfonamide linkages |
The C-3 position of the oxindole ring represents the most critical modification site, with studies demonstrating that substitutions at this location significantly influence antiangiogenic and anticancer activities [1]. The indolin-2-one core itself is necessary for VEGFR inhibition, serving as an essential pharmacophore that maintains the molecular conformation required for effective kinase binding [1].
Strategic modifications at the 6-position with amino groups have yielded compounds with enhanced selectivity profiles while maintaining nanomolar potency against clinically relevant kinases. These derivatives demonstrate improved ligand efficiency and more favorable lipophilicity parameters, addressing common development challenges associated with earlier indolin-2-one therapeutics [3].
Contemporary drug design frequently employs molecular hybridization approaches wherein the indolin-2-one scaffold is conjugated with other pharmacologically active structures to create multi-targeting agents [3]. This strategy has produced several promising chemical series:
These hybrid molecules often leverage synergistic pathways to overcome the resistance mechanisms that frequently limit the clinical utility of single-target kinase inhibitors.
Indolin-2-one derivatives exert their anticancer effects primarily through modulation of critical kinase-dependent signaling cascades. The following diagram illustrates the primary molecular targets and their positions within key oncogenic pathways:
Figure 1: Key Signaling Pathways Targeted by this compound Kinase Inhibitors
The indolin-2-one scaffold demonstrates remarkable versatility in kinase inhibition, with compounds targeting multiple nodes within oncogenic signaling networks:
The PI3K/AKT/mTOR pathway represents a particularly important therapeutic target, as it is frequently dysregulated in numerous cancer types including breast, ovarian, and non-small cell lung cancer [4]. p70S6K1, a serine/threonine kinase downstream of mTORC1, has emerged as a promising target due to its role in all breast cancer subtypes and its established status as a prognostic marker [4].
Purpose: Determine half-maximal inhibitory concentration (IC₅₀) values against purified kinase domains.
Materials:
Procedure:
Data Analysis: Fit dose-response curves using four-parameter logistic model in GraphPad Prism to determine IC₅₀ values. Include reference control (e.g., sunitinib for VEGFR assays) for validation.
Purpose: Evaluate anti-proliferative effects in cancer cell lines.
Materials:
Procedure:
Data Analysis: Determine GI₅₀ values (concentration causing 50% growth inhibition) from dose-response curves.
Purpose: Confirm target engagement and downstream pathway inhibition in cellular models.
Materials:
Procedure:
Interpretation: Successful target engagement demonstrated by decreased phosphorylation of direct substrates (e.g., rpS6 for p70S6K1 inhibitors) without changes in total protein levels.
Table 2: Key Pharmacological Parameters for this compound Kinase Inhibitors
| Parameter | Target Range | Measurement Method | Interpretation Guidelines |
|---|---|---|---|
| Biochemical IC₅₀ | 1 nM - 1 μM | ADP-Glo Kinase Assay | <100 nM: potent; 100-500 nM: moderate; >500 nM: weak inhibitor |
| Cellular GI₅₀ | 0.1 - 10 μM | SRB/MTT Proliferation Assay | Compound permeability and cellular efficacy indicator |
| Ligand Efficiency (LE) | >0.3 kcal/mol/heavy atom | Calculated from IC₅₀ | Evaluates binding efficiency relative to molecular size |
| Lipophilic Efficiency (LipE) | >5 | pIC₅₀ - logD | Assesses potency relative to compound lipophilicity |
| Selectivity Index | >10-fold vs. related kinases | Kinase panel profiling | Specificity for intended target versus off-target kinases |
| Solubility | >50 μg/mL | Kinetic solubility in PBS | Formulation feasibility and oral absorption potential |
The this compound kinase inhibitors hold significant promise across multiple research applications:
Recent studies have demonstrated the potential of p70S6K1 inhibitors in re-sensitizing resistant cancer cells to current therapeutics, suggesting that combination approaches may yield improved outcomes for breast cancer patients [4]. Additionally, the emergence of indolin-2-one derivatives targeting inflammatory pathways via GSK3β/NLRP3 inhibition expands their potential application beyond oncology to inflammation-linked chronic diseases [5].
The field continues to evolve with several promising research directions:
The continued optimization of this compound derivatives represents a promising strategy for addressing the ongoing challenge of resistance in kinase-targeted cancer therapy while expanding the therapeutic arsenal against treatment-refractory malignancies.
The indolin-2-one core structure is a privileged scaffold in medicinal chemistry, recognized for its diverse biological activities, including significant anti-inflammatory potential [1]. While 6-aminoindolin-2-one itself is not well-characterized in the literature, it serves as a key synthetic intermediate for more complex molecules. Its amino group at the 6-position offers a handle for chemical modification, making it a versatile precursor for designing novel anti-inflammatory agents [2] [1].
Research on analogous compounds shows that indolin-2-one derivatives can exert anti-inflammatory effects through multiple mechanisms. These include:
The following are established methodologies adapted from studies on active indolin-2-one derivatives. These protocols can be applied to empirically determine the anti-inflammatory potential of this compound.
This protocol assesses the compound's ability to inhibit the release of pro-inflammatory mediators in a standard cell-based model [2] [1] [3].
This protocol directly evaluates the compound's potential to act as a classic NSAID by inhibiting the COX-2 enzyme [2].
The table below summarizes published data for active indolin-2-one derivatives, serving as a benchmark for the level of activity that this compound might aim to achieve.
Table 1: Anti-inflammatory and COX-2 Inhibitory Activity of Selected Indolin-2-one Derivatives
| Compound Structure / Class | Biological Activity (IC₅₀) | Experimental Model | Citation |
|---|---|---|---|
| α,β-unsaturated ketone (4e) | COX-2 Inhibition: 2.35 ± 0.04 µM | In vitro COX-2 enzyme assay | [2] |
| α,β-unsaturated ketone (9d) | NO Production Inhibition: 10.03 ± 0.27 µM | LPS-stimulated RAW 264.7 cells | [2] |
| 3,5-disubstituted derivative | IL-6 Production Inhibition: 8.7 µM | LPS-stimulated primary murine macrophages | [3] |
| Indole-2-one (7i) | Significant protection from septic death | LPS-induced septic mouse model | [1] |
Recent research on 3,5-disubstituted indolin-2-ones suggests a novel mechanism beyond COX-2 inhibition, involving the glycogen synthase kinase-3 beta (GSK3β) and the NLRP3 inflammasome. The following diagram illustrates this proposed pathway, which could be relevant for this compound derivatives.
Diagram Title: Proposed anti-inflammatory mechanism of indolin-2-ones via GSK3β/NLRP3 pathway.
While This compound remains an underexplored entity in anti-inflammatory research, its structural class holds significant promise. The protocols outlined provide a clear roadmap for its initial biological evaluation. Future work should focus on:
1. Molecular Context and Rationale 6-Aminoindolin-2-one, also referred to as 6-aminooxindole, is a derivative of the indolin-2-one scaffold. This core structure is of significant interest in medicinal chemistry due to its ability to interact with various biological targets. Recent research has explored 3,5-disubstituted indolin-2-one derivatives as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a kinase implicated in inflammatory signaling pathways [1]. The inhibition of GSK-3β disrupts the Lipopolysaccharide (LPS)-induced activation of the NF-κB and NLRP3 inflammasome pathways, which are pivotal in the production of pro-inflammatory cytokines [1].
2. Key Investigated Biological Activities While direct analgesic effects for this compound are not documented in the search results, a closely related study on specific indolin-2-one derivatives has demonstrated promising anti-inflammatory activity, which is often linked to pain relief, particularly in inflammatory pain conditions. The primary mechanisms and findings include [1]:
3. Physicochemical and Pharmacokinetic Profiling The following table summarizes the basic chemical properties of this compound, which are crucial for early-stage drug design and absorption, distribution, metabolism, and excretion (ADME) predictions [2].
| Property | Value / Description |
|---|---|
| CAS Number | 150544-04-0 [2] |
| Molecular Formula | C₈H₈N₂O [2] |
| Molecular Weight | 148.16 g/mol [2] |
| Melting Point | 200 °C (decomposition) [2] |
| Density | 1.307 ± 0.06 g/cm³ (Predicted) [2] |
| pKa | 14.24 ± 0.20 (Predicted) [2] |
The following protocols are adapted from research on active indolin-2-one derivatives and can be applied to evaluate the bioactivity of this compound and its analogs.
Protocol 1: In Vitro Anti-inflammatory Activity in Macrophages
1. Objective: To assess the ability of the test compound to inhibit the production of pro-inflammatory cytokines in LPS-stimulated macrophages. 2. Materials:
3. Methodology:
4. Data Analysis:
Protocol 2: In Vivo Assessment of Anti-inflammatory Activity
1. Objective: To evaluate the efficacy of the test compound in a rodent model of acute inflammation. 2. Materials:
3. Methodology:
4. Data Analysis:
The diagram below illustrates the proposed molecular mechanism of action for indolin-2-one derivatives, based on the referenced research [1].
Diagram Title: Proposed Anti-inflammatory Mechanism of Indolin-2-ones
Given the current lack of direct evidence for the analgesic properties of this compound, the following research steps are recommended to bridge this knowledge gap:
The indolin-2-one core structure is a privileged scaffold in drug discovery. While your query focuses on the 6-amino derivative, research has extensively explored other substitutions on this ring system for various therapeutic applications. The table below summarizes key research areas for indolin-2-one-based compounds:
| Research Area | Key Findings / Mechanism of Action | Specific Compound Examples (not 6-amino) |
|---|---|---|
| Inflammation & Metabolic Disease [1] | Inhibition of GSK3β, leading to suppression of the LPS-induced NF-κB and NLRP3 inflammasome pathways. Combines anti-inflammatory, antioxidant, and antidiabetic potential. | 3,5-disubstituted derivatives (e.g., Compound 3 and 5) |
| Cancer Therapy: Redox Modulation [2] | Inhibition of Thioredoxin Reductase (TrxR) by targeting the selenocysteine residue. Leads to oxidative stress, activation of MAPK pathways, and apoptosis. | N-butyl or N-benzyl substituted 3-(2-oxoethylidene)indolin-2-ones (e.g., Compound 4 and 5) |
| Cancer Therapy: Kinase Inhibition [2] | Well-established as a scaffold for protein kinase inhibitors. | Sunitinib (an arylideneindolin-2-one) |
| Cancer Immunotherapy [3] | Small molecule inhibitors of the "do not eat me" CD47-SIRPα signaling pathway, enhancing macrophage phagocytosis of tumor cells. | RRx-001 |
The following diagram illustrates the inflammation mechanism explored for 3,5-disubstituted indolin-2-one derivatives, which involves multiple pathways:
The following protocols are generalized from studies on bioactive indolin-2-one derivatives and can serve as a starting point for investigating new compounds like 6-aminoindolin-2-one.
This protocol is adapted from research on indolin-2-one derivatives targeting LPS-induced inflammation [1].
1. Objectives
2. Materials & Reagents
3. Step-by-Step Procedure
Part A: Cell Seeding and Treatment
Part B: Cytokine Measurement
Part C: Cytotoxicity Assessment (MTT Assay)
4. Data Analysis
This protocol is based on studies of indolin-2-one compounds as TrxR inhibitors [2].
1. Objectives
2. Materials & Reagents
3. Step-by-Step Procedure
Part A: Direct TrxR Enzyme Inhibition Assay
Part B: Cellular Anti-proliferative and Cytotoxicity Assay
Part C: Apoptosis Detection (Caspase-3 Activation)
The mechanism of action for TrxR-inhibiting indolin-2-one derivatives involves a cascade that leads to programmed cell death, as shown below:
Since direct data on this compound is limited, here is a strategic approach to initiate your research:
The indolin-2-one core structure is a recognized pharmacophore in drug discovery, with the 6-amino derivative serving as a key intermediate and scaffold for designing novel bioactive molecules [1]. Its significance is highlighted by the approval of drugs like Sunitinib, an indolin-2-one derivative used to treat renal cell carcinoma and gastrointestinal stromal tumors [2].
The primary application of this scaffold is in developing tyrosine kinase inhibitors, especially against VEGFRs. Inhibiting VEGFRs disrupts angiogenesis (the formation of new blood vessels), which is a critical requirement for tumor growth and metastasis [2]. Structure-Activity Relationship (SAR) studies consistently show that the indolin-2-one core is essential for this inhibitory activity, and substitutions at the C-3 position of the oxindole ring profoundly influence both antiangiogenic and anticancer potency [2] [1].
The following protocol outlines a reliable synthesis of the this compound core from 2,4-dinitrophenylacetic acid, adapted from published procedures [3].
This general methodology helps determine the role of specific functional groups in a lead compound's binding to its biological target [4].
Logical strategies like molecular hybridization, bioisosteric substitution, and scaffold hopping are employed to optimize this scaffold [1]. The table below summarizes key SAR findings.
| Modification Site | Key SAR Findings | Impact on Activity |
|---|---|---|
| Indolin-2-one Core | The core scaffold is necessary for VEGFR inhibition [2]. | Essential; removal abolishes activity. |
| C-3 Position | Substitutions at this position are a major determinant of activity [2] [1]. | High; can dramatically improve or decrease potency and selectivity. |
| Aryl Portion | Modifications on the aromatic ring system can influence target selectivity and pharmacokinetics [1]. | Medium to High; used to fine-tune drug properties. |
| N-1 Position | Alkylation can be used to modulate solubility and metabolic stability [1]. | Medium; primarily affects drug-like properties. |
The following diagrams, generated using Graphviz DOT language, illustrate the core synthesis pathway and the overall drug discovery workflow for this scaffold.
Synthesis of this compound Core [3]
Workflow for Indolin-2-one Based Drug Discovery [2] [1] [4]
The table below summarizes the key identifiers and physical properties of this compound, a valuable synthetic intermediate in medicinal chemistry.
| Property Category | Details |
|---|---|
| IUPAC Name | 6-Amino-1,3-dihydro-2H-indol-2-one [1] [2] |
| CAS Registry Number | 150544-04-0 [1] [2] |
| Molecular Formula | C₈H₈N₂O [1] [2] |
| Molecular Weight | 148.16 g/mol [1] [2] |
| Physical Form | Brown to black solid [1] |
| Melting Point | 200 °C (decomposition) [1] |
| Boiling Point | 394.3 ± 42.0 °C (Predicted) [1] |
| Density | 1.307 ± 0.06 g/cm³ (Predicted) [1] |
| pKa | 14.24 ± 0.20 (Predicted) [1] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature [1] |
While a direct hydrogenation protocol is not available, one synthesis method uses hydrogenation as a key step in the formation of the indolin-2-one core.
This method involves a hydrogenative cyclization to construct the oxindole core from a dinitro precursor [1].
The following diagram outlines the decision-making process for synthesizing and handling this compound.
This compound is a synthetically accessible building block with predictable physical properties. The hydrogenative cyclization protocol provides a viable route to its synthesis. Researchers should adhere to strict safety protocols when handling this and related aminoindolinone compounds due to potential health hazards.
The core structure of indolin-2-one is a privileged scaffold in medicinal chemistry. While the search results do not explicitly mention 6-aminoindolin-2-one, they extensively discuss the functionalization of related indole and indolinone derivatives [1] [2] [3]. The amino group at the 6-position is an electron-donating group that can influence the reactivity and regioselectivity of palladium-catalyzed reactions, particularly in C-H activation processes.
The table below summarizes common palladium-catalyzed reactions applicable to functionalizing heterocyclic scaffolds like indolinone.
| Reaction Type | Key Components | Potential Application to this compound | Common Catalysts | References |
|---|---|---|---|---|
| Heck Alkenylation | Aryl/vinyl halide, Olefin, Base | Alkenylation at C-3 position of the indolinone core | Pd(OAc)₂, PdCl₂, PPh₃ | [1] [3] [4] |
| Suzuki-Miyaura Coupling | Aryl halide, Boronic acid/ester, Base | Synthesis of biaryl derivatives at C-3 or on the benzene ring | Pd(OAc)₂, SPhos, XPhos, PdCl₂(PPh₃)₂ | [5] [6] |
| Sonogashira Coupling | Aryl halide, Terminal alkyne, Base, (CuI) | Introduction of alkynyl groups for further derivatization | PdCl₂(PPh₃)₂, CuI (optional) | [5] [7] |
| Buchwald-Hartwig Amination | Aryl halide, Amine, Base | Modification of the 6-amino group or introduction of other amines | Pd₂(dba)₃, BrettPhos, RuPhos | [5] [8] |
| C-H Functionalization | Arene, Oxidant (e.g., hypervalent iodine) | Direct arylation or alkenylation, guided by the 6-amino group as a directing group | Pd(OAc)₂, PhI(OAc)₂ | [1] [9] |
Since exact protocols for this compound are not available, the following is a composite protocol based on general procedures for indole/indolinone functionalization, which should be optimized for your specific substrate [5] [3] [6].
Representative Protocol: Suzuki-Miyaura Cross-Coupling at C-3
Reaction Setup: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
Reagents:
Procedure:
Critical Parameters for Optimization:
The following diagrams illustrate the core catalytic cycle and a strategic approach to functionalizing the this compound scaffold.
Spirocyclic oxindole derivatives represent a privileged structural motif in medicinal chemistry due to their inherent three-dimensionality and structural rigidity, which enable efficient interaction with biological targets. The spiro[indoline-3,2'-pyrrolidine] framework, in particular, incorporates a stereogenic spirocenter at the C3 position of the oxindole core, creating a well-defined spatial orientation of substituents that is crucial for biological recognition [1]. This structural architecture is found in numerous natural alkaloids with demonstrated bioactivities, including coerulescine, horsfiline, and elacomine, which have inspired the development of synthetic analogues with enhanced pharmacological properties [1] [2].
The incorporation of a 6-amino substituent on the indolin-2-one scaffold introduces additional hydrogen bonding capabilities and polarity, which can significantly influence both the synthetic approach and the resulting biological activity profile. The electron-donating character of the amino group modifies the electronic properties of the indole ring, affecting its reactivity in spirocyclization processes [2]. From a pharmacological perspective, this substitution can enhance water solubility and provide specific interaction points with biological targets, potentially improving drug-like properties. The synthesis of these complex molecular architectures, however, presents significant challenges due to the thermodynamic instability of spiroindolenine intermediates, which tend to undergo rapid 1,2-migration to restore aromaticity [2]. This application note provides detailed protocols for accessing these valuable structures while addressing the specific considerations introduced by the 6-amino substitution.
Table 1: Core Spirocyclic Frameworks Derived from 6-Aminoindolin-2-one
| Spirocycle Type | Key Structural Features | Potential Biological Applications | Synthetic Challenges |
|---|---|---|---|
| Spiro[indoline-3,2'-pyrrolidine] | Two nitrogen heterocycles, spiro C3 center | Antimicrobial, anticancer, neuroprotective | Radical intermediate stability, diastereoselectivity control |
| Spiro[indoline-3,3'-pyrrolizidine] | Bridged bicyclic system at C3 | Antitumor agents, kinase inhibitors | Regiocontrol during cyclization |
| Spiro[indoline-3,2'-piperidine] | Six-membered spirocycle | CNS-active compounds, receptor modulators | Conformational flexibility management |
| Spiro[pyrrolidine-3,3'-oxindole] | Embedded pyrrolidine ring | Antipsychotic, cognitive enhancers | Stereocenter control during construction |
Radical spirocyclization approaches have emerged as powerful methods for constructing spirocyclic oxindoles under mild conditions. The following optimized protocol describes an iron-catalyzed domino process that efficiently delivers spiro[indoline-3,2'-pyrrolidine] derivatives from readily accessible 2-arylindole precursors [1].
Reagents:
Procedure:
Notes:
Reagents:
Procedure:
Scale-Up Considerations:
Substrate Scope Limitations:
Table 2: Optimization of Fe(II)-Catalyzed Spirocyclization Conditions
| Variation from Standard | Yield (%) | Diastereomeric Ratio | Comments |
|---|---|---|---|
| Standard conditions | 70 | 1:10 | Optimal balance of yield and selectivity |
| FeCl₂ (10 mol%) | 45 | 1:8 | Incomplete conversion |
| Fe(OTf)₂ instead of FeCl₂ | 65 | 1:9 | Comparable efficiency |
| Reaction at 60°C | 55 | 1:6 | Reduced selectivity at elevated temperature |
| DMF as solvent | 30 | 1:4 | Poor yield and selectivity |
| Under air atmosphere | 25 | 1:3 | Radical pathway inhibited by oxygen |
Multicomponent reactions offer efficient access to complex spirocyclic architectures in a single synthetic operation. The following protocol describes a regio- and stereoselective one-pot synthesis of spirooxindolopyrrolidine embedded piperidone heterocyclic hybrids using an ionic liquid solvent system [3].
Reagents:
Procedure:
Reaction Mechanism:
Notes:
Structural elucidation of spirocyclic oxindoles relies heavily on NMR techniques to confirm the spiro architecture and establish relative stereochemistry. For 6-amino substituted derivatives, particular attention should be paid to the characteristic chemical shifts and coupling patterns [3].
¹H NMR Characteristics:
¹³C NMR Characteristics:
2D NMR Experiments:
The following diagram illustrates the proposed radical mechanism for the Fe(II)-catalyzed spirocyclization, which proceeds through single-electron transfer and radical intermediates:
Diagram 1: Radical mechanism for Fe(II)-catalyzed spirocyclization (76 characters)
Anticancer activity evaluation of synthesized this compound spirocyclic derivatives follows standardized protocols using established cancer cell lines. The following method details assessment against FaDu hypopharyngeal tumor cells, with applicability to other cell lines [3].
Reagents and Materials:
Procedure:
Data Interpretation:
Table 3: Cytotoxicity Profile of Representative Spirooxindole Derivatives
| Compound | Substituents | FaDu IC₅₀ (μM) | Structure-Activity Insights |
|---|---|---|---|
| 5a | Parent unsubstituted | 19 ± 3 | Benchmark compound with good activity |
| 5g | 2-Methyl aryl | 20 ± 2 | ortho-Substitution tolerated |
| 5e | 2,4-Dichloro aryl | 22 ± 4 | Electron-withdrawing groups compatible |
| 5l | Bromo substituent | >100 | Inactive derivative |
| 5m | Nitro substituent | >100 | Inactive derivative |
| Bleomycin | Positive control | 21.8 ± 7.3 | Reference standard |
Apoptosis induction is a key mechanism for many anticancer agents. The following protocol details morphological assessment of apoptosis using acridine orange/ethidium bromide dual staining [3].
Reagents:
Procedure:
Morphological Classification:
Neurotrophic activity assessment evaluates the potential of spirocyclic oxindoles to mimic neurotrophin signaling, relevant for neurodegenerative disease therapeutics [4].
Cell Lines:
Procedure:
Data Analysis:
The following diagram outlines the complete workflow from synthesis to biological evaluation of this compound spirocyclic derivatives:
Diagram 2: Integrated synthesis and screening workflow (65 characters)
Comprehensive documentation is essential for experimental reproducibility. All protocols should include the following minimum information as recommended by reporting guidelines for experimental protocols in life sciences [5]:
The synthetic methodologies detailed in these application notes provide robust access to this compound spirocyclic derivatives, enabling comprehensive structure-activity relationship studies. The Fe(II)-catalyzed spirocyclization offers advantages in functional group tolerance and diastereoselectivity, while the multicomponent approach efficiently assembles complex molecular architectures in a single step [1] [3]. The characterization protocols establish rigorous standards for verifying spirocyclic structure and purity, essential for meaningful biological interpretation.
The biological evaluation protocols demonstrate the potential of these compounds as anticancer agents with apoptosis-inducing capabilities and as neurotrophic mimetics targeting Trk receptors [3] [4]. Future directions should explore expanded substrate scope, asymmetric synthesis enabling single enantiomer production, and detailed mechanistic studies of biological activity. The integration of these spirocyclic scaffolds with targeted delivery systems may further enhance their therapeutic potential in precision medicine applications.
The table below summarizes the available physicochemical information for 6-aminoindolin-2-one, which is foundational for understanding its solubility profile [1].
| Property | Value / Description |
|---|---|
| IUPAC Name | 6-amino-2,3-dihydro-1H-indol-2-one hydrochloride |
| Chemical Formula | C8H9ClN2O |
| PubChem CID | 22162305 |
| Molecular Weight | 184.63 g/mol (for the hydrochloride salt) |
| Melting Point | Not specified in search results |
Here are methodologies compiled from recent research to help you experimentally determine and improve solubility.
Understanding the distinction between these two types of solubility is critical for selecting the right test during a specific stage of drug development [2].
The following workflow illustrates how these tests integrate into the drug discovery pipeline:
For a more advanced and high-throughput approach, consider leveraging machine learning (ML). A 2024 study demonstrates that ML models can accurately predict drug solubility in various binary solvent mixtures and across different temperatures [3].
Pharmaceutical research often uses binary solvent mixtures to tailor solubility and co-dissolve excipients [3]. The ML study mentioned above provides a robust dataset covering 110 binary solvent mixtures and 125 small-molecule solutes, offering a valuable reference for selecting potential solvent systems for this compound [3].
Q1: Why is this compound likely to have poor solubility? While specific data is limited, its structural class (indolin-2-one) suggests potential challenges. Many drug-like molecules with aromatic ring systems and hydrogen-bonding groups exhibit poor aqueous solubility. The experimental and ML-based methods outlined above are designed to address this common issue [3] [2].
Q2: My compound precipitated in a kinetic solubility assay. What should I do next? This is a common finding in early discovery. Your next steps should be:
Q3: What is the most important factor to control in thermodynamic solubility testing? Equilibrium. The test must be allowed to reach a steady state where the solid phase is in equilibrium with the dissolved solute. This process can be slow, and rushing it will yield inaccurate data. Ensuring the correct and stable temperature throughout the experiment is also critical, as solubility is highly temperature-dependent [3] [2].
| Issue | Possible Cause | Solution |
|---|---|---|
| Low kinetic solubility | High lipophilicity, strong crystal lattice energy. | Consider early-stage salt formation or prodrug approaches. Use the data to filter out problematic leads. |
| Low thermodynamic solubility in aqueous buffers | Stable, low-energy crystalline form. | Explore amorphous solid dispersions or lipid-based formulations. Use binary solvent mixtures for in vitro assays. |
| High variability in solubility measurements | Failure to reach equilibrium, inconsistent temperature, or impurities. | Standardize incubation times, use temperature-controlled shakers, and verify compound purity. |
| Difficulty predicting in vivo performance | In vitro system does not mimic gastrointestinal (GI) tract conditions. | Use bio-relevant media (e.g., FaSSIF/FeSSIF) for thermodynamic testing to better simulate the GI environment. |
This table summarizes the basic identifying information and known physical properties of 6-Aminoindolin-2-one.
| Property Type | Information |
|---|---|
| CAS Number | 150544-04-0 [1] |
| Synonyms | 6-Aminooxindole; 6-Amino-2-oxoindoline; 6-Amino-2-indolinone [1] |
| Molecular Formula | C8H8N2O [1] |
| Molecular Weight | 148.16 g/mol [1] |
| Appearance | Brown to black solid [1] |
| Melting Point | 200 °C (decomposition) [1] |
Proper handling and storage are critical for experimental consistency and safety.
While a detailed, bespoke purification method was not located, the general workflow for purifying synthetic organic compounds and key principles are highly relevant. The following diagram outlines a typical multi-step process that can be adapted for this compound.
HPLC as a Key Purification Technique High-Performance Liquid Chromatography (HPLC) is a powerful preparative tool for achieving high purity [2] [3]. Here are the core principles:
Here are some anticipated common queries from researchers.
Q1: What is the typical yield I can expect from a synthesis of this compound? One published synthesis starting from 2,4-dinitrophenylacetic acid reported a yield of 72% [1]. Actual yields can vary significantly based on the specific synthetic route, scale, and expertise of the researcher.
Q2: How should I store this compound, and why does its appearance look like a brown solid? The compound should be stored in a dark place, under an inert atmosphere (e.g., nitrogen or argon), and at room temperature [1]. The brown to black appearance noted by suppliers [1] indicates that this compound is likely sensitive to air or light, which can cause oxidation and darkening over time. Strict adherence to storage guidelines is essential to maintain product integrity.
Q3: I need very high purity for my application. What purification method should I use? For the highest purity, preparative HPLC is recommended [2] [3]. The choice between Reverse-Phase and Ion-Exchange depends on the compound's properties and the nature of the impurities.
The table below summarizes the key storage and handling information found for 6-Aminoindolin-2-one.
| Property | Specification / Recommendation |
|---|---|
| Chemical Name | This compound; 6-Amino-1,3-dihydro-2H-indol-2-one [1] |
| CAS Number | 150544-04-0 [1] |
| Molecular Formula | C₈H₈N₂O [1] |
| Molecular Weight | 148.16 g/mol [1] |
| Melting Point | 200 °C (decomposition) [1] |
| Storage Temperature | Room Temperature [1] |
| Atmosphere | Inert atmosphere [1] |
| Light Sensitivity | Keep in a dark place [1] |
| Hygroscopicity | Information not available |
What is the recommended long-term storage condition for this compound? For long-term stability, it is recommended to store this compound in a cool, dry place, protected from light, and under an inert atmosphere (e.g., nitrogen or argon) [1]. This combination of conditions helps prevent degradation from exposure to air (oxidation) and light.
The chemical has changed color. Does this mean it has degraded? Possibly. While the search results do not explicitly document color change as a sign of degradation for this specific compound, they note that the pure solid has a "Brown to black" appearance [1]. A significant darkening or further change in color from the original received state could indicate decomposition. It is advisable to assess its purity using analytical methods (like TLC or HPLC) before use in critical experiments.
Are there any specific handling precautions? A full hazard assessment is not available in the search results. However, standard laboratory practices should be followed. It is prudent to avoid generating dust and aerosols, handle the substance in a well-ventilated area (such as a fume hood), and wear suitable protective equipment, including gloves and safety goggles [2].
The following workflow outlines a practical approach to assessing the suitability of this compound for your experiment.
Supporting Experimental Protocols:
A rational approach to crystallization relies heavily on understanding the phase diagram, which maps the relationship between variables like concentration and temperature and the state of the material (solution, crystals, or precipitate) [1] [2].
The diagram below illustrates the key zones and a strategic pathway for crystal growth optimization.
The core strategy is to first induce nucleation in the Nucleation Region and then carefully adjust conditions to move the system into the Metastable Region for slow, ordered crystal growth [1]. This controlled growth is key to achieving high crystal quality.
Building on the phase diagram concept, the optimization process can be structured into key stages. The table below summarizes a practical workflow for transitioning from initial conditions to scaled-up production of high-quality crystals.
| Stage | Core Objective | Key Parameters & Actions | Target Outcome |
|---|---|---|---|
| Stage 1: Morphology & Condition Optimization | Find initial conditions that produce well-diffracting, single crystals [2]. | Screen precipitant type/concentration, pH, temperature; use vapor diffusion [2]. | A reproducible condition yielding single crystals with suitable morphology [2]. |
| Stage 2: Transition to Batch Crystallization | Convert vapor diffusion condition to a batch method for higher nucleation and control [2]. | Increase protein/precipitant concentration to directly enter the nucleation zone; aim for rapid crystal appearance (<24 hours) [2]. | Crystals growing rapidly upon mixing in a batch format, bypassing slow vapor equilibration [2]. |
| Stage 3: Seeding & Nucleation Control | Increase crystal number ((X_n)) without increasing size ((X_s)) [2]. | Prepare a seed stock by crushing micro-crystals; add seeds to a pre-equilibrated solution in the metastable zone [1] [2]. | A high number of uniformly small crystals for serial crystallography or size control [2]. |
| Stage 4: Scaling & Fine-Tuning | Increase the volume of the crystallization experiment while maintaining crystal size and quality [2]. | Systematically scale up volume; use a morphogram (practical phase diagram) to adjust precipitant/concentration for desired (X_n) and (X_s) [2]. | Large-volume batches (>100 µL) of micro-crystalline slurry or large single crystals [1] [2]. |
Here are answers to frequently asked questions that arise during crystallization optimization.
Q1: My solution consistently forms precipitate instead of crystals. What should I do?
Q2: How can I control the size and number of my crystals?
Q3: My crystals are too small for X-ray diffraction. How can I grow larger ones?
The table below summarizes key physical and chemical properties of this compound that are crucial for planning your experiments [3].
| Property | Value / Description | Implication for Crystallization |
|---|---|---|
| CAS Number | 150544-04-0 [3] | For precise identification of the compound. |
| Molecular Formula | C₈H₈N₂O [3] | Defines the basic molecular structure. |
| Molecular Weight | 148.16 g/mol [3] | Important for calculating molar concentrations. |
| Melting Point | 200 °C (decomposes) [3] | Indicates thermal sensitivity. Avoid high temperatures during solvent evaporation or drying. |
| pKa | 14.24 ± 0.20 (Predicted) [3] | Suggests the molecule is largely uncharged at physiological pH; pH may have less impact on solubility than for other compounds. |
| Storage Recommendations | Keep in a dark place, under an inert atmosphere, at room temperature [3] | The compound may be sensitive to light and oxidation. |
The most effective path to optimizing this compound crystallization is to apply the general principles of phase diagram control.
While not specific to 6-Aminoindolin-2-one, the challenges and solutions in the table below are common in pharmaceutical process development and are highly applicable.
| Challenge | Potential Root Cause | Troubleshooting Solution | Key Reference Example |
|---|---|---|---|
| Reaction Efficiency & Safety | Use of toxic reagents (e.g., KCN), sluggish reactions, poor solubility [1] | Switch to safer, catalytic cyanation (e.g., DABCO/NaCN); use calorimetry to monitor heat output during scale-up [1]. | Replacing KCN/DMSO with DABCO-catalyzed NaCN cyanation in ACBT synthesis [1]. |
| Solvent & Work-up Problems | Difficult extractive work-up, persistent traces of solvents like DMSO, safety issues [1] | Find alternative solvent systems (e.g., MeCN/H₂O); use filtrations and crystallizations for easier purification [1]. | Moving from DMSO to MeCN/H₂O for ACBT synthesis, enabling simpler work-up [1]. |
| Controlling Impurities | Oxidative decomposition under basic conditions, formation of diastereomeric byproducts [2] | Use deoxygenated solvents under inert atmosphere; optimize stoichiometry and temperature to minimize byproducts [2]. | Using dry, deoxidized DMF to prevent decomposition in a large-scale amino acid synthesis [2]. |
| Purification at Large Scale | Chromatography is impractical on large scale; crystallization can be inefficient [2] | Develop direct precipitation procedures from reaction mixture; optimize crystallization solvents (e.g., toluene) [2]. | Isolating a pure amino acid derivative via precipitation from reaction mixture and crystallization from toluene on a >100 g scale [2]. |
The synthesis of ACBT provides a concrete, successful example of addressing scale-up challenges [1]. The following workflow diagrams the development process.
Diagram: Workflow for developing a scalable synthesis of ACBT, demonstrating a systematic approach to solving scale-up problems [1].
Q1: Why should I consider changing the solvent when scaling up a reaction that works in the lab? Lab-scale reactions often use solvents like DMSO for their superior solvating power. However, on a large scale, high-boiling solvents like DMSO are difficult to remove and can pose safety risks (e.g., skin penetration). Switching to a lower-boiling point or more easily separable solvent system (like MeCN/H₂O) significantly improves process safety, reduces costs, and simplifies work-up [1].
Q2: How can I safely handle toxic reagents like cyanide on a multi-gram scale? The key strategies are:
Q3: Chromatography is not feasible for my large-scale reaction. What are my options? Chromatography is indeed avoided in large-scale synthesis. The primary alternatives are:
When you begin scaling up your synthesis of this compound, applying a structured methodology can help you avoid common pitfalls. The following flowchart outlines this recommended process.
Diagram: A recommended step-by-step logic for developing a scalable chemical process, incorporating key lessons from successful case studies [1] [2].
The table below summarizes the basic information for 6-Aminoindolin-2-one (CAS#: 150544-04-0) from available chemical supplier catalogs [1].
| Property | Detail |
|---|---|
| CAS Number | 150544-04-0 |
| Chemical Name | This compound; 6-Aminooxindole; 6-Amino-2-oxoindoline; 6-Amino-2-indolinone [1] |
| Molecular Formula | C₈H₈N₂O [1] |
| Molecular Weight | 148.16 g/mol [1] |
| Purity | Available from suppliers at 97% to 99% or higher [1] |
| Appearance | Brown to black solid [1] |
| Melting Point | 200 °C (decomposes) [1] |
| Predicted Boiling Point | 394.3 ± 42.0 °C [1] |
| Predicted pKa | 14.24 ± 0.20 [1] |
Here are detailed protocols for common characterization techniques.
HPLC is primarily used to determine the purity of the compound and to identify related substances.
The workflow for this method is outlined below.
UV-Vis spectroscopy is used to characterize the electronic structure of the compound and can be applied for quantitative analysis based on the Beer-Lambert law [3] [4].
The core components of a UV-Vis spectrophotometer and their workflow are illustrated in the diagram below.
Q1: Why is my HPLC retention time for this compound inconsistent between my lab and a collaborator's?
Q2: I am not getting a strong signal in my UV-Vis analysis. What could be wrong?
Q3: How can I confirm the identity of my compound beyond HPLC and UV-Vis?
^1H NMR spectrum (e.g., in DMSO-d₆) for the amine protons (~4.97 ppm, broad singlet) and aromatic protons in the 6.0-6.8 ppm range, among others [1].Q4: The chemical data shows a melting point of 200 °C with decomposition. How should I handle this?
The table below summarizes key information for 6-aminoindolin-2-one and two of its common positional isomers, which are frequently encountered in synthesis.
| Compound Name | CAS Number | Molecular Formula / Weight | Melting Point | Boiling Point (Predicted) | Safety Information (Hazard Codes) |
|---|---|---|---|---|---|
| This compound (6-Amino-1,3-dihydro-2H-indol-2-one) | 150544-04-0 [1] | C₈H₈N₂O / 148.16 g·mol⁻¹ [1] | 200 °C (decomp) [1] | 394.3 ± 42.0 °C [1] | Information missing [1] |
| 3-Aminoindolin-2-one | 117069-75-7 [2] | C₈H₈N₂O / 148.16 g·mol⁻¹ [2] | N/A | 323.7 °C [2] | Xi (Irritant) [2] |
| 7-Aminoindolin-2-one | 25369-32-8 [3] | C₈H₈N₂O / 148.16 g·mol⁻¹ [3] | N/A | N/A | H315, H319, H335 [3] Causes skin and eye irritation, harmful if swallowed, may cause respiratory irritation [3] |
A study provides a clear example of how reaction conditions, specifically the choice of base, can lead to different products when working with indolin-2-one cores [4].
The following diagram illustrates the divergent synthesis pathways based on reaction conditions:
Synthesis of Precursor: The reactant, 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitrile, was first prepared by reacting methyl 2-cyano-3,3-dimethylthioacrylate with an aryl methyl ketone in the presence of powdered KOH in DMF at room temperature [4].
Divergent Pathways:
What are the common byproducts in the synthesis of this compound? While a specific procedure for this compound was noted [1], a closely related study on the broader indolin-2-one class shows that common byproducts include positional isomers (like 3- or 7-aminoindolin-2-one) and cyclized products such as diazepinone derivatives, which form under specific base-catalyzed conditions [2] [4] [3].
How can I control the reaction to avoid diazepinone byproducts? Based on the experimental findings, to favor the desired alkenylation over the formation of diazepinone byproducts, you should carefully select the base-solvent system. The study found that using NaH in THF was the most suitable condition to obtain the alkenylated product, whereas other bases like MeONa led to the diazepinone structure [4].
What techniques can be used to identify and characterize this compound and its byproducts?
The hydrogenation of 6-aminoindolin-2-one represents a crucial transformation in pharmaceutical intermediate synthesis, where reaction efficiency and product selectivity are paramount for viable industrial applications. This technical support guide consolidates the most recent advances in hydrogenation catalysis to assist researchers in optimizing their experimental protocols for this specific compound. Through the implementation of strategically designed catalytic systems, significant improvements can be achieved in reaction yield, operational safety, and process economics. The optimization approaches presented herein address common challenges including harsh reaction conditions, catalyst deactivation, and insufficient product purity.
Recent research breakthroughs have enabled unprecedented control over hydrogenation processes through precise catalyst engineering at the nanoscale level. By understanding the fundamental principles governing these advanced catalytic systems, researchers can systematically troubleshoot experimental difficulties and implement optimized protocols tailored to their specific synthetic goals. The following sections provide comprehensive technical guidance, including comparative performance data, step-by-step experimental methodologies, and practical troubleshooting advice gathered from cutting-edge research publications in the field.
Table: Comparative Analysis of Hydrogenation Methods for this compound
| Method | Catalyst System | Reaction Conditions | Key Outcomes | Advantages | Limitations |
|---|---|---|---|---|---|
| Nickel Particle Size Optimization [1] [2] | Ni/MS catalysts (mesoporous silica support) with controlled Ni particle sizes | Temperature: Not specified; Pressure: Not specified (hydrogenation conditions) | Peak productivity with intermediate-sized particles (Ni/MS-4.8 catalyst); Balanced high/low-coordination sites | Cost-effective nickel-based catalyst; Precise size control; Optimized site coordination for simultaneous H₂ dissociation and reactant adsorption | Limited to specific substrate-catalyst systems; Requires precise EDA:Ni ratio control |
| Magnetocatalysis [3] | ICNPs@Pt/Al₂O₃ (Iron Carbide Nanoparticles functionalized Pt/Al₂O₃) | Reactor temp: 150°C; H₂ pressure: 3 bar or ambient pressure; Magnetic induction: 45 mT, 350 kHz | Highly active and selective hydrogenation; Adaptive to intermittent power; Mimics renewable energy compatibility | Mild pressure conditions enhanced safety; Rapid, localized heating; Excellent catalyst stability and recyclability | Complex catalyst synthesis; Requires specialized magnetic induction equipment |
| Single-Atom Catalysis [4] | Palladium Single-Atom Catalysts (SACs) on semiconductor supports | Temperature: Not specified (semihydrogenation conditions) | Exceptional catalytic activities; Linear relationship between activity and support molecular orbital position | Ultra-high metal utilization; Tunable metal-support interactions; Precisely defined active sites | Sensitive to poisoning; Complex synthesis and characterization; Limited to specific support materials |
Table: Catalyst Performance Metrics for Hydrogenation Reactions
| Performance Metric | Ni/MS Catalysts [1] [2] | ICNPs@Pt/Al₂O₃ [3] | Pd Single-Atom Catalysts [4] |
|---|---|---|---|
| Activity | Peak productivity with Ni/MS-4.8 catalyst | Highly active under mild conditions | Record high activities for specific systems |
| Selectivity | Size-dependent product selectivity | High selectivity for amide hydrogenation | Excellent selectivity in semihydrogenation |
| Stability | Not explicitly reported | Excellent stability under magnetic induction | Good stability with optimized supports |
| Pressure Requirements | Not specified | 3 bar or even ambient pressure | Not specified |
| Temperature Requirements | Not specified | 150°C reactor temperature | Not specified |
| Industrial Scalability | Good (nickel is cost-effective) | Moderate (specialized equipment needed) | Challenging (synthesis complexity) |
The precise control of nickel particle size represents a groundbreaking approach for optimizing hydrogenation catalysts. This method focuses on balancing the proportion of high-coordination and low-coordination sites to enhance both hydrogen dissociation and reactant adsorption capabilities [1].
Catalyst Synthesis Protocol:
Hydrogenation Procedure:
The magnetocatalysis approach enables unprecedented hydrogenation under mild pressure conditions by utilizing localized induction heating to activate catalytic sites, dramatically reducing overall pressure requirements while maintaining high reaction rates [3].
ICNPs@Pt/Al₂O₃ Catalyst Preparation:
Magnetic Induction Hydrogenation Process:
Single-atom catalysts (SACs) represent the frontier of catalyst design with potentially maximal metal utilization efficiency and unique electronic properties derived from metal-support interactions [4].
Palladium SAC Preparation:
Hydrogenation with SACs:
Problem: Substrate not fully converting to product despite extended reaction times.
Problem: Reaction stalls at intermediate stages.
Problem: Progressive decline in activity over multiple reaction cycles.
Problem: Sudden loss of catalytic activity.
What is the optimal nickel particle size for hydrogenation of this compound? Research indicates that intermediate-sized nickel particles (exemplified by Ni/MS-4.8 catalyst) demonstrate peak productivity by balancing high-coordination sites that facilitate hydrogen dissociation with low-coordination sites that enhance reactant adsorption [1] [2]. The precise optimal size may vary depending on specific reaction conditions and substrate modifications.
Can hydrogenation be effectively performed under mild pressure conditions? Yes, recent advances in magnetocatalysis enable efficient hydrogenation at dramatically reduced pressures (as low as ambient pressure) while maintaining high conversion and selectivity. The ICNPs@Pt/Al₂O₃ system achieves this through localized induction heating that activates catalytic sites without requiring bulk high-pressure systems [3].
How do single-atom catalysts improve hydrogenation efficiency? Single-atom catalysts maximize metal utilization efficiency and exhibit unique electronic properties derived from metal-support interactions. Their catalytic activity demonstrates a predictable linear relationship with the molecular orbital position of the support material, enabling rational catalyst design [4].
What are the key advantages of magnetocatalysis for hydrogenation reactions? Key advantages include: (1) operation under mild H₂ pressures (3 bar or ambient), enhancing safety and reducing equipment costs; (2) rapid, localized heating that improves energy efficiency; (3) adaptability to intermittent power supply, facilitating integration with renewable energy sources; and (4) excellent catalyst stability and recyclability [3].
How can I prevent catalyst deactivation during hydrogenation? Implement the following strategies: (1) ensure proper annealing of catalytic components (e.g., magnetic induction treatment for ICNPs@Pt/Al₂O₃); (2) maintain strict temperature control to prevent sintering; (3) employ regeneration protocols between cycles (e.g., H₂ treatment at 400°C); and (4) verify substrate purity to avoid poisoning species [1] [3].
Hydrogenation Reaction Optimization Workflow
The table below summarizes the available data for these two compounds.
| Feature | 5-Aminoindole | 6-Aminoindolin-2-one |
|---|---|---|
| Core Structure | Indole (benzopyrrole) [1] | Oxindole (2-indolinone) [2] [3] |
| Documented Biological Activities | Acts as a Trehalose-6-phosphate Synthase (TPS) inhibitor; exhibits insecticidal activity [4]. The indole scaffold, in general, has wide-ranging activities (antiviral, anti-inflammatory, anticancer, etc.) [1]. | No specific biological activity data found in search results. The 3,3-di(indolyl)indolin-2-one derivative shows antidiabetic activity [2]. |
| Mechanism of Action | Inhibits insect TPS, disrupting trehalose metabolism and chitin biosynthesis, leading to larval growth arrest and death [4]. | Information is not available for the specific 6-amino compound. |
| Key Experimental Findings | - Binding Affinity: Docking studies show strong binding to TPS (BE = -4.31 kcal/mol) via hydrogen bonds with residues S23, R25, and D176 [4].
HcG6PI, HcGFAT, HcGNA, etc.) [4].The key experimental data for 5-Aminoindole comes from a 2025 study on its insecticidal activity [4]. Here are the methodologies cited:
HcG6PI, HcGFAT, HcGNA, HcPAGM, HcUAP, HcCHSA) [4].The following diagram illustrates the experimentally determined mechanism of action of 5-Aminoindole in insects.
The experimental data from the study is summarized in the table below. Please note that this data is from the year 2016.
| Compound ID | R1 Substituent | Cytotoxicity (GI₅₀/LC₅₀, HCT 116 cells) | In vitro TrxR Inhibitory Activity (IC₅₀) | Selectivity for TrxR over GR/Trx/GPx |
|---|---|---|---|---|
| Compound 4 | n-butyl | Strongly Cytotoxic | Strongly Inhibitory | Selective |
| Compound 5 | benzyl | Strongly Cytotoxic | Strongly Inhibitory | Selective |
| Compound 1 | methyl | Less active than 4 & 5 | Less active than 4 & 5 | Information missing |
| Compound 2 | Information missing | More active than 1 | Information missing | Information missing |
| Compound 3 | Information missing | More active than 1 | Information missing | Information missing |
The research paper provides details on the key methodologies used to generate the data above [1]:
The following diagram illustrates the signaling pathway through which these indolin-2-one analogs are proposed to induce cancer cell death, based on the findings of the study [1].
The table below summarizes key experimental data for several CDK8 inhibitors, which you can use as benchmarks for comparison.
| Inhibitor Name | Reported IC₅₀ / Kd | Selectivity Profile | Key Cellular Assay Readouts | Structural/Binding Information |
|---|
| SEL120-34A [1] [2] | IC₅₀: 4.4 nM (CDK8), 10.4 nM (CDK19) [1]. Kd: 3 nM [1]. | >200-fold selectivity over other CDKs (CDK1, 2, 4, 5, 6, 7); some inhibition of CDK9 (IC₅₀ 1070 nM) [1]. | Inhibition of STAT1-S727 and STAT5-S726 phosphorylation in AML cells [1]. Repression of immediate-early genes (EGR1, FOS) [1]. | Type I inhibitor; crystal structure shows halogen bonds with hinge region (Asp98, Ala100) and ionic interaction with Asp173 [2]. | | Compound from BMC Chem (2024) [3] | IC₅₀: 1.5 nM (most potent compound from a series of 12) [3]. | Data from virtual screening of over 65 million compounds against CDK8 and its mutant forms [3]. | Identified via structure-based pharmacophore modeling and molecular docking [3]. | Interacts with the catalytic cleft between N-terminal and C-terminal domains of CDK8 [3]. | | Cortistatin A [4] | Potent and selective inhibitor of CDK8 and CDK19 [4]. | A natural product and a selective inhibitor [4]. | Suppresses AML cell growth; causes upregulation of super-enhancer-associated genes (e.g., CEBPA, IRF8) [4]. | A steroidal alkaloid [4]. | | ETP-50775 (from PDB: 6TPA) [5] | IC₅₀: 8.25 nM [5]. | Remarkable selectivity profile (specific data not shown in source) [5]. | Moderate reduction of STAT1 phosphorylation in cells [5]. | Co-crystal structure available; binds as a Type II inhibitor [5]. |
The following methodologies, drawn from recent studies, are considered standard for validating CDK8 inhibitor activity.
1. Biochemical Kinase Activity Assays
2. Cellular Target Engagement and Phenotypic Assays
3. Structural and Selectivity Profiling
To help visualize the biological context and validation process, here are diagrams generated using Graphviz.
Diagram 1: Simplified CDK8 Signaling Pathway. Inhibiting CDK8 blocks phosphorylation of STAT proteins, repressing oncogenic gene expression [1] [4].
Diagram 2: CDK8 Inhibitor Validation Workflow. This cascade progresses from biochemical characterization to cellular and phenotypic validation [3] [1].
Since specific data for your compound was not found in the current literature, here are suggested steps to establish its activity profile:
| Compound Name / Structure | Experimental Model | Key Anti-inflammatory Outcomes | Potency (IC50 or Effective Concentration) | Primary Signaling Pathways Inhibited |
|---|---|---|---|---|
| 3-(3-Hydroxyphenyl)-indolin-2-one [1] | LPS-stimulated RAW264.7 macrophages | Inhibited NO, TNF-α, and IL-6 production and mRNA expression; suppressed iNOS protein [1] | ~20 μM (for 50% suppression of NO) [1] | Akt, MAPK (JNK, ERK, p38), NF-κB [1] |
| Compound 7i (Indole-2-one) [2] | LPS-stimulated RAW264.7 macrophages; LPS-induced septic mouse model | Inhibited TNF-α, IL-6, COX-2, PGES, and iNOS; significant protection from septic death in vivo [2] | Data not fully quantified in abstract [2] | Not specified in abstract [2] |
| Compound 73 (Indoline-based) [3] [4] | In vitro enzyme assays; zymosan-induced peritonitis and asthma in mice | Dual inhibitor of 5-LOX and sEH; remarkable anti-inflammatory efficacy in vivo [3] [4] | IC50 = 0.41 ± 0.01 μM (5-LOX); 0.43 ± 0.10 μM (sEH) [3] [4] | Dual action on 5-Lipoxygenase and Soluble Epoxide Hydrolase pathways [3] |
The data in the table above was generated using standard and rigorous preclinical methods.
The anti-inflammatory effects of these compounds, particularly 3-(3-Hydroxyphenyl)-indolin-2-one, are achieved by simultaneously inhibiting multiple pro-inflammatory signaling pathways activated by LPS in macrophages [1]. The following diagram illustrates this mechanism.
This multi-target mechanism leads to the downregulation of critical inflammatory mediators, including the cytokines TNF-α and IL-6, and enzymes like iNOS, which is responsible for NO production [1].
The most relevant information comes from a 2022 study that synthesized and evaluated a series of 3,3-di(indolyl)indolin-2-ones, which are structurally related to the core indolin-2-one (oxindole) scaffold present in your compound of interest [1].
The table below summarizes the α-glucosidase and α-amylase inhibitory activities (reported as % inhibition) for selected compounds from this series, compared to the standard drug acarbose [1].
| Compound | α-Glucosidase % Inhibition | α-Amylase % Inhibition |
|---|---|---|
| 1i | 67 ± 13 | 51 ± 4 |
| 1a | 46 ± 9 | 42 ± 8 |
| 1b | 35 ± 8 | 43 ± 2 |
| Acarbose (standard) | 19 ± 5 | 90 ± 2 |
Key findings from the study:
The search results described several established methodologies used for determining binding affinity. The following workflow outlines the general process for a reliable binding measurement, highlighting key controls as identified in the literature [2].
Key Experimental Techniques:
Since direct data on 6-Aminoindolin-2-one is not available, here are practical steps you can take:
The table below summarizes the available data for Zileuton and indicates the missing information for 6-Aminoindolin-2-one.
| Feature | Zileuton | This compound |
|---|---|---|
| Core Structure | 1-Benzo[b]thien-2-ylethyl hydroxyurea [1] | Information not found |
| Inhibition Mechanism | Redox inhibitor; chelates & reduces active site iron (Fe³⁺ to Fe²⁺) [2] [3] | Information not found |
| Experimental IC₅₀ | ~700 nM (Cell-based assays) [2] | Information not found |
| Key In Vitro Assays | MTT cell viability, Flow cytometry (Annexin V/PI), TUNEL assay [4] | Information not found |
| Key In Vivo Models | Mouse models of Traumatic Brain Injury (TBI) [5], Neuroprotection [6] | Information not found |
| Pharmacokinetics | Oral bioavailability; metabolized by CYP1A2, 2C9, 3A4; ~2.5 hr half-life [1] | Information not found |
| Known Toxicity | Potential for elevated liver enzymes (hepatotoxicity) [3] [1] | Information not found |
| Therapeutic Areas | Asthma (approved), investigated in cancer [4], neurodegenerative diseases [6] [5] | Information not found |
For researchers looking to replicate or compare studies on Zileuton, here is a summary of key experimental methodologies and findings from the literature.
The following methods have been used to establish Zileuton's efficacy in laboratory settings [4]:
A study on Traumatic Brain Injury (TBI) provides an example of in vivo evaluation [5]:
The diagram below illustrates the role of 5-LOX in the Arachidonic Acid (AA) pathway and the mechanism of its inhibitors.
This diagram shows the 5-LOX pathway. Cell activation leads to the release of Arachidonic Acid (AA), which is presented to 5-LOX by the 5-LOX Activating Protein (FLAP) [7] [8]. 5-LOX metabolizes AA into pro-inflammatory leukotrienes (LTB4, LTC4, etc.) that drive diseases like asthma and cancer [7] [8]. Redox inhibitors like Zileuton work by reducing the enzyme's active site iron from Fe³⁺ to the inactive Fe²⁺ state, thereby blocking the pathway [2] [3].
The lack of data for this compound in the scientific literature indicates it may be a very early-stage research compound or be known by a different systematic name.
To proceed with your comparison, I suggest: